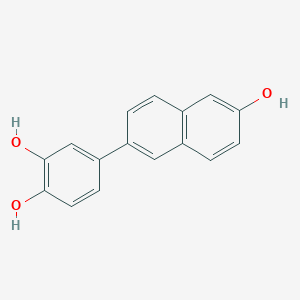

4-(6-Hydroxynaphthalen-2-yl)benzene-1,2-diol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

コッパセンサ-1は、一般的にCS1として知られており、生きた細胞を含む生物学的サンプル中の不安定な銅プールをイメージングするために使用される、小分子で膜透過性の蛍光色素です。 この化合物は、ボロンジピロメテン色素とチオエーテルリッチレセプターを結合しており、他の細胞内金属イオンよりも銅イオンに対して高い選択性を示します .

準備方法

合成経路と反応条件

コッパセンサ-1の合成には、ボロンジピロメテン色素とチオエーテルリッチレセプターを結合させることが含まれます。 調製プロセスは通常4〜5日かかり、色素の形成とそれに続くレセプターへの結合などのいくつかのステップが含まれます .

工業生産方法

コッパセンサ-1の具体的な工業生産方法は広く文書化されていませんが、合成プロセスは大量生産のためにスケールアップできます。 重要なステップには、合成中の化合物の純度と安定性を維持し、反応条件が大量生産に最適化されていることを確認することが含まれます .

化学反応の分析

反応の種類

コッパセンサ-1は、次のようないくつかの種類の化学反応を起こします。

酸化: この化合物は、強い酸化剤の存在下で酸化される可能性があります。

還元: 特定の条件下では還元されることもあります。

一般的な試薬と条件

コッパセンサ-1を含む反応で使用される一般的な試薬には、以下が含まれます。

酸化剤: 過酸化水素や過マンガン酸カリウムなど。

還元剤: 水素化ホウ素ナトリウムなど。

置換試薬: さまざまなハロゲン化物や求核剤.

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化は色素の酸化誘導体の形成につながる可能性があり、置換反応は修飾されたチオエーテルレセプターをもたらす可能性があります .

科学研究への応用

コッパセンサ-1は、次のような幅広い科学研究への応用を持っています。

化学: さまざまな化学反応における銅イオンを検出するための蛍光センサーとして使用されます。

生物学: 銅の恒常性と細胞プロセスにおけるその役割を研究するために、生きた細胞イメージングに使用されます。

医学: ウィルソン病やアルツハイマー病などの銅の調節異常関連疾患の診断とモニタリングにおける可能性について調査されています。

科学的研究の応用

Coppersensor-1 has a wide range of scientific research applications, including:

Chemistry: Used as a fluorescent sensor for detecting copper ions in various chemical reactions.

Biology: Employed in live-cell imaging to study copper homeostasis and its role in cellular processes.

Medicine: Investigated for its potential in diagnosing and monitoring diseases related to copper dysregulation, such as Wilson’s disease and Alzheimer’s disease.

作用機序

コッパセンサ-1は、銅イオンを選択的に結合することによって作用を発揮します。ボロンジピロメテン色素は、可視光の波長での励起と発光プロファイルを備えており、細胞の自家蛍光と光損傷を最小限に抑えます。チオエーテルリッチレセプターは、他の細胞内カチオンよりも水中の銅イオンを選択的かつ安定的に結合します。 コッパセンサ-1による銅イオンの分子認識は、発光強度の著しい増加を引き起こし、生きた細胞内の不安定な銅プールの検出とイメージングが可能になります .

類似の化合物との比較

類似の化合物

コッパセンサ-2: ボロンジピロメテンベースの蛍光センサーで、同様の特性を持つがレセプター構造が異なります。

独自性

コッパセンサ-1は、銅イオンに対する高い選択性と結合による蛍光の著しい増加をもたらす能力により、独自です。 これは、生きた細胞イメージングと生物系における銅の恒常性の研究に特に役立ちます .

類似化合物との比較

Similar Compounds

Coppersensor-2: Another boron dipyrromethene-based fluorescent sensor with similar properties but different receptor structures.

Copper Green: A fluorescent dye used for detecting copper ions, but with different chromophore and receptor compositions.

Uniqueness

Coppersensor-1 is unique due to its high selectivity for copper ions and its ability to provide a significant increase in fluorescence upon binding. This makes it particularly useful for live-cell imaging and studying copper homeostasis in biological systems .

生物活性

4-(6-Hydroxynaphthalen-2-yl)benzene-1,2-diol, also known as a naphthol derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a hydroxynaphthalene structure that may contribute to its pharmacological properties, particularly in anticancer and antioxidant activities.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a naphthalene ring system substituted with hydroxyl groups, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

- MCF7 Breast Cancer Cells : The compound demonstrated an IC50 value of approximately 40 μM, indicating effective inhibition of cell proliferation compared to standard treatments like 5-fluorouracil (IC50 = 0.1 μM) .

- HepG2 Liver Cancer Cells : The compound was shown to induce apoptosis through mitochondrial pathways, significantly reducing cell viability .

The mechanism by which this compound exerts its anticancer effects involves several pathways:

- Induction of Apoptosis : Flow cytometry studies revealed that treatment with this compound leads to increased apoptotic cell death, evidenced by changes in the Bcl-2/Bax ratio and mitochondrial membrane potential .

- Cell Cycle Arrest : The compound has been reported to cause cell cycle arrest at the G2/M phase in various cancer cell lines .

Antioxidant Activity

In addition to its anticancer properties, this compound also exhibits antioxidant activity. It has been shown to scavenge free radicals effectively, which contributes to its protective effects against oxidative stress-related damage in cells.

Table 1: Summary of Biological Activities

| Activity Type | Cell Line | IC50 Value (μM) | Mechanism of Action |

|---|---|---|---|

| Anticancer Activity | MCF7 (Breast Cancer) | 40 | Induces apoptosis |

| Anticancer Activity | HepG2 (Liver Cancer) | 9.00 | Mitochondrial pathway activation |

| Antioxidant Activity | Various | - | Free radical scavenging |

特性

IUPAC Name |

4-(6-hydroxynaphthalen-2-yl)benzene-1,2-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O3/c17-14-5-3-11-7-10(1-2-12(11)8-14)13-4-6-15(18)16(19)9-13/h1-9,17-19H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDFFDYWHCCDSBO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)O)C=C1C3=CC(=C(C=C3)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。